1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine
Brand Name: Vulcanchem
CAS No.: 844431-61-4
VCID: VC8139463
InChI: InChI=1S/C14H19BrN2/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12/h3-6,12H,1-2,7-11H2
SMILES: C1CC1CN2CCN(CC2)C3=CC=C(C=C3)Br
Molecular Formula: C14H19BrN2
Molecular Weight: 295.22 g/mol

1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine

CAS No.: 844431-61-4

Cat. No.: VC8139463

Molecular Formula: C14H19BrN2

Molecular Weight: 295.22 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine - 844431-61-4

Specification

CAS No. 844431-61-4
Molecular Formula C14H19BrN2
Molecular Weight 295.22 g/mol
IUPAC Name 1-(4-bromophenyl)-4-(cyclopropylmethyl)piperazine
Standard InChI InChI=1S/C14H19BrN2/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12/h3-6,12H,1-2,7-11H2
Standard InChI Key OUGRMRTVWUMGKX-UHFFFAOYSA-N
SMILES C1CC1CN2CCN(CC2)C3=CC=C(C=C3)Br
Canonical SMILES C1CC1CN2CCN(CC2)C3=CC=C(C=C3)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s piperazine backbone is substituted at two positions: a 4-bromophenyl group (aromatic ring with a bromine atom at the para position) and a cyclopropylmethyl group (a three-membered cyclopropane ring attached via a methylene bridge). This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC14H19BrN2\text{C}_{14}\text{H}_{19}\text{BrN}_2
Molecular Weight295.22 g/mol
InChIInChI=1S/C14H19BrN2/c15-13-3-5-14...
SMILESBrC1=CC=C(C=C1)N2CCN(CC2)CC3CC3

The canonical SMILES string highlights the connectivity: the bromophenyl group (BrC6H4\text{BrC}_6\text{H}_4) is bonded to the piperazine nitrogen, while the cyclopropylmethyl group (C3H5CH2\text{C}_3\text{H}_5\text{CH}_2) occupies the opposing nitrogen .

Stereoelectronic Effects

The cyclopropane ring’s angle strain (60° bond angles) and the electron-withdrawing bromine atom on the phenyl ring create unique electronic environments. These features may enhance the compound’s ability to participate in charge-transfer interactions or act as a hydrogen bond acceptor via the piperazine nitrogen atoms .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

While no direct synthesis of 1-(4-bromophenyl)-4-(cyclopropylmethyl)piperazine is documented in the provided sources, analogous routes for related bromophenyl-piperazine derivatives offer insights. For example, a patent (CN112645902A) describes the synthesis of 1-(4-bromophenyl)piperidine using bromobenzene and piperidine with potassium tert-butoxide in sulfolane at 150–180°C . Adapting this method could involve:

  • Piperazine functionalization: Substituting piperidine with piperazine and introducing the cyclopropylmethyl group via alkylation.

  • Bromination: Electrophilic aromatic bromination or metal-catalyzed coupling for bromine introduction .

Table 2: Hypothetical Synthesis Pathway

StepReactionConditionsYield (Hypothetical)
1Piperazine alkylationCyclopropylmethyl bromide, base70–80%
2Bromophenyl introductionBromobenzene, Pd catalyst60–70%

Bromination Strategies

The patent emphasizes bromination using N\text{N}-bromosuccinimide (NBS) or dibromohydantoin in dichloromethane or acetonitrile with tetra-n-butylammonium tetraphenylborate as a phase-transfer catalyst . For 1-(4-bromophenyl)-4-(cyclopropylmethyl)piperazine, regioselective bromination at the para position would require careful control of reaction kinetics and steric effects.

Physicochemical Properties

Solubility and Stability

The bromophenyl group enhances hydrophobicity, suggesting limited solubility in polar solvents like water. Conversely, the piperazine moiety may improve solubility in acidic aqueous solutions due to protonation of the amine groups . Stability data are scarce, but brominated aromatics generally exhibit resistance to thermal degradation below 200°C.

Spectroscopic Data

  • NMR: Expected signals include a singlet for the cyclopropane protons (δ 0.5–1.0 ppm) and aromatic protons from the bromophenyl group (δ 7.3–7.6 ppm) .

  • MS: A molecular ion peak at m/z=295m/z = 295 (accounting for 79Br^{79}\text{Br}) with fragmentation patterns reflecting cleavage of the cyclopropane ring .

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